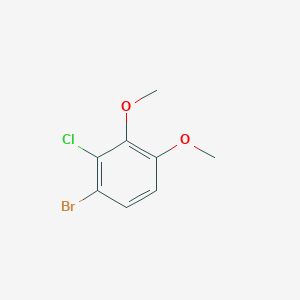
1-Bromo-2-chloro-3,4-dimethoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-2-chloro-3,4-dimethoxybenzene is an aromatic compound with the molecular formula C8H8BrClO2. It is a derivative of benzene, where the hydrogen atoms are substituted by bromine, chlorine, and methoxy groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Bromo-2-chloro-3,4-dimethoxybenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination and chlorination of 3,4-dimethoxytoluene. The reaction typically requires a brominating agent such as bromine (Br2) and a chlorinating agent such as chlorine (Cl2) in the presence of a catalyst like iron (Fe) or aluminum chloride (AlCl3). The reaction conditions often include a solvent like dichloromethane (CH2Cl2) and controlled temperatures to ensure selective substitution at the desired positions on the benzene ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale electrophilic aromatic substitution reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-Bromo-2-chloro-3,4-dimethoxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding quinones.
Reduction Reactions: The bromine and chlorine atoms can be reduced to form the corresponding hydrogenated derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide (NaOCH3) or potassium hydroxide (KOH) in solvents like methanol or ethanol.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Major Products
Substitution: Products include derivatives where bromine or chlorine is replaced by other functional groups like hydroxyl (OH) or amino (NH2) groups.
Oxidation: Products include quinones and other oxidized derivatives.
Reduction: Products include hydrogenated derivatives with reduced halogen content.
Wissenschaftliche Forschungsanwendungen
1-Bromo-2-chloro-3,4-dimethoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block in the development of new drugs and therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals
Wirkmechanismus
The mechanism of action of 1-bromo-2-chloro-3,4-dimethoxybenzene in chemical reactions involves electrophilic aromatic substitution. The compound’s aromatic ring, stabilized by resonance, undergoes attack by electrophiles, leading to the formation of a sigma complex. Subsequent loss of a proton restores the aromaticity of the ring. The presence of electron-donating methoxy groups and electron-withdrawing halogen atoms influences the reactivity and orientation of the substitution reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Bromo-2,4-dimethoxybenzene: Similar structure but with different substitution pattern.
1-Bromo-3,4-dimethoxybenzene: Lacks the chlorine atom, affecting its reactivity and applications.
4-Bromo-1,2-dimethoxybenzene: Another isomer with different substitution positions
Uniqueness
1-Bromo-2-chloro-3,4-dimethoxybenzene is unique due to the specific arrangement of bromine, chlorine, and methoxy groups on the benzene ring. This arrangement influences its chemical reactivity, making it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
Eigenschaften
Molekularformel |
C8H8BrClO2 |
|---|---|
Molekulargewicht |
251.50 g/mol |
IUPAC-Name |
1-bromo-2-chloro-3,4-dimethoxybenzene |
InChI |
InChI=1S/C8H8BrClO2/c1-11-6-4-3-5(9)7(10)8(6)12-2/h3-4H,1-2H3 |
InChI-Schlüssel |
XMRSXLDBBAHKDH-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=C(C=C1)Br)Cl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


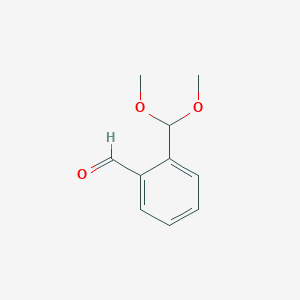


![(3AR,6aS)-tetrahydro-1H-thieno[3,4-c]pyrrole-3a(3H)-carbonitrile 2,2-dioxide](/img/structure/B13529837.png)


![5-{[4-(Trifluoromethyl)phenyl]sulfanyl}-1,3,4-thiadiazol-2-amine](/img/structure/B13529850.png)
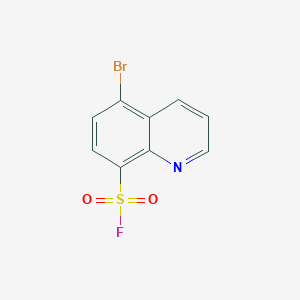
![(3-Azabicyclo[3.2.0]heptane-1,5-diyl)dimethanol](/img/structure/B13529861.png)
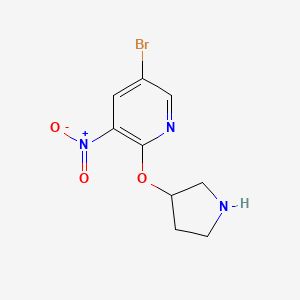
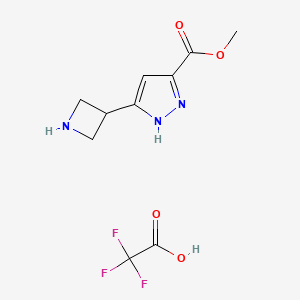

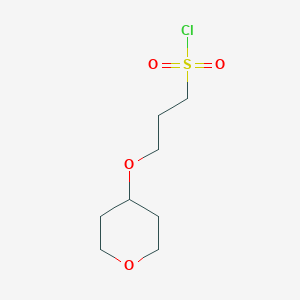
![(1S,6R,8S)-8-phenyl-3-azabicyclo[4.2.0]octane](/img/structure/B13529892.png)
